![molecular formula C10H12N2O5S B2657745 2-(4-Carbamoylbenzenesulfonamido)propanoic acid CAS No. 1308973-59-2](/img/structure/B2657745.png)
2-(4-Carbamoylbenzenesulfonamido)propanoic acid
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Description
2-(4-Carbamoylbenzenesulfonamido)propanoic acid is a chemical compound with the CAS Number: 1308973-59-2 . It has a molecular weight of 272.28 . The IUPAC name for this compound is N-{[4-(aminocarbonyl)phenyl]sulfonyl}alanine .
Molecular Structure Analysis
The InChI code for 2-(4-Carbamoylbenzenesulfonamido)propanoic acid is 1S/C10H12N2O5S/c1-6(10(14)15)12-18(16,17)8-4-2-7(3-5-8)9(11)13/h2-6,12H,1H3,(H2,11,13)(H,14,15) . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stored at room temperature and is shipped under normal conditions .Scientific Research Applications
Synthesis and Materials Chemistry
Polyaniline Colloids
Polyaniline, synthesized using dodecylbenzenesulfonic acid as a surfactant and dopant, showcases the importance of sulfonamide derivatives in producing conductive polymers. This synthesis yields stable colloidal dispersions, indicating sulfonamide's role in facilitating electrochemical properties and stability in materials (Shreepathi & Holze, 2006).
Organoborane Chemistry
In the synthesis of ω-(4-bromophenyl)alkanoic acids, sulfonamide derivatives play a crucial role in the borylation process, highlighting their utility in creating intermediates for further chemical transformations (Zaidlewicz & Wolan, 2002).
Biological Applications
Carbonic Anhydrase Inhibition
Sulfonamide derivatives have been explored for their inhibitory activity against carbonic anhydrase isoforms, with specific compounds demonstrating potential as anticonvulsant agents. This illustrates the therapeutic relevance of sulfonamide chemistry in designing drugs targeting specific enzymes (Hen et al., 2011).
Photoaffinity Reagents
The development of photoaffinity reagents, such as p-azidotetrafluoroaniline, demonstrates the versatility of sulfonamide derivatives in biochemistry for studying protein interactions and functions. These compounds are synthesized via pathways involving sulfonamide intermediates, underscoring their importance in creating tools for biological research (Chehade & Spielmann, 2000).
Environmental and Analytical Chemistry
Reactive Extraction of Propionic Acid
Sulfonamide derivatives have been applied in the reactive extraction of propionic acid, showcasing their potential in separation processes. This application is critical for industrial processes where the efficient recovery of carboxylic acids from aqueous solutions is required, demonstrating the utility of sulfonamide chemistry in environmental engineering (Keshav et al., 2009).
properties
IUPAC Name |
2-[(4-carbamoylphenyl)sulfonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5S/c1-6(10(14)15)12-18(16,17)8-4-2-7(3-5-8)9(11)13/h2-6,12H,1H3,(H2,11,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZPCTYVXOSJPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Carbamoylbenzenesulfonamido)propanoic acid |
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